molecular formula C26H33N3O5 B14741952 Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate CAS No. 5339-97-9

Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate

Cat. No.: B14741952
CAS No.: 5339-97-9
M. Wt: 467.6 g/mol
InChI Key: ZEBKJPZDCVZRMO-UHFFFAOYSA-N
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Description

Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate is a complex organic compound that belongs to the class of cinnamic acids and derivatives. This compound features a unique structure with multiple morpholine rings, making it an interesting subject for scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate is unique due to its multiple morpholine rings and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5339-97-9

Molecular Formula

C26H33N3O5

Molecular Weight

467.6 g/mol

IUPAC Name

ethyl N-[4-(2,3-dimorpholin-4-yl-3-phenylpropanoyl)phenyl]carbamate

InChI

InChI=1S/C26H33N3O5/c1-2-34-26(31)27-22-10-8-21(9-11-22)25(30)24(29-14-18-33-19-15-29)23(20-6-4-3-5-7-20)28-12-16-32-17-13-28/h3-11,23-24H,2,12-19H2,1H3,(H,27,31)

InChI Key

ZEBKJPZDCVZRMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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